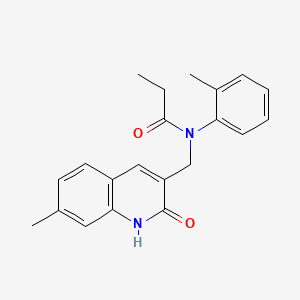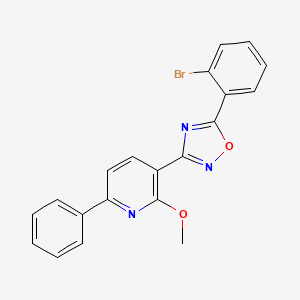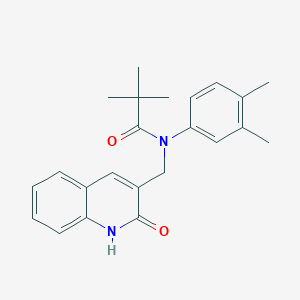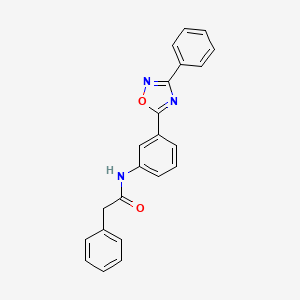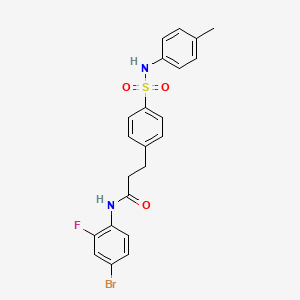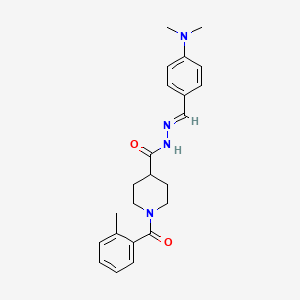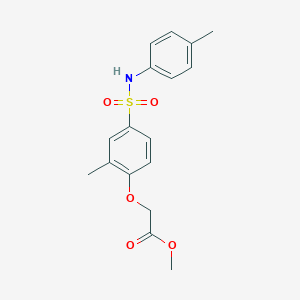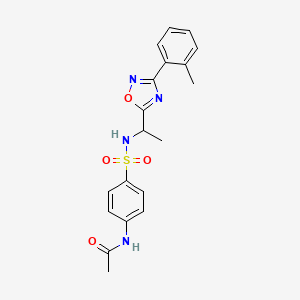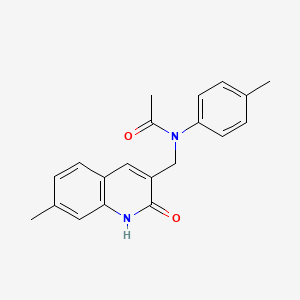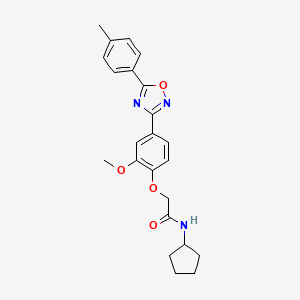
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CP-96345, is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain and stress responses in the body. In
Mechanism of Action
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in the regulation of pain and stress responses in the body. This compound binds to the nociceptin/orphanin FQ receptor and blocks its activation by nociceptin/orphanin FQ, thereby reducing pain and stress responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. Studies have shown that this compound can reduce pain and stress responses in animal models, suggesting that it may have therapeutic potential in the treatment of pain and stress-related disorders. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is that it is a selective antagonist of the nociceptin/orphanin FQ receptor, which makes it a useful tool for studying the role of this receptor in pain and stress responses. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. One direction is to further explore its potential therapeutic applications in the treatment of pain and stress-related disorders, as well as anxiety disorders. Another direction is to explore its potential as a tool for studying the role of the nociceptin/orphanin FQ receptor in other physiological processes, such as addiction and reward. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its development as a therapeutic agent.
Synthesis Methods
The synthesis of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenol with cyclopentyl bromide to form the corresponding ether. This intermediate is then reacted with chloroacetic acid and triethylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the study of pain and stress responses. The nociceptin/orphanin FQ receptor, which is targeted by this compound, is involved in the regulation of pain and stress responses in the body. Studies have shown that this compound can block the effects of nociceptin/orphanin FQ on pain and stress responses, suggesting that it may have therapeutic potential in the treatment of pain and stress-related disorders.
properties
IUPAC Name |
N-cyclopentyl-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15-7-9-16(10-8-15)23-25-22(26-30-23)17-11-12-19(20(13-17)28-2)29-14-21(27)24-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNLUSLSZPLKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

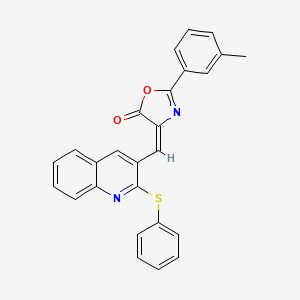
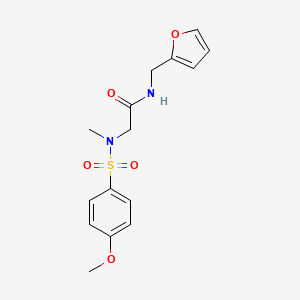
![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)
